molecular formula C24H22FN5O3S B1236640 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide

Cat. No. B1236640
M. Wt: 479.5 g/mol
InChI Key: XXNSCVDJXOAZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide is a member of triazoles.

Scientific Research Applications

Antifungal and Apoptotic Effects

  • A study conducted by Çavuşoğlu et al. (2018) synthesized triazole-oxadiazole compounds, including derivatives similar to the compound , and explored their antifungal and apoptotic effects against various Candida species. It was found that some compounds exhibited potent antifungal activity and also had an apoptotic effect on Candida cells, indicating potential use in antifungal therapies [Çavuşoğlu, Yurttaş, & Cantürk, 2018)].

Antimicrobial Activities

  • Another study by Altıntop et al. (2011) focused on synthesizing novel triazole derivatives and investigating their antimicrobial activities. The synthesized compounds showed significant activity against various Candida species and pathogenic bacteria, suggesting potential use in developing new antimicrobial agents [Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011)].

Enzyme Inhibitory Potential

  • Research by Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, including structures similar to the compound of interest. These compounds were tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications in conditions like diabetes [Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, & Lodhi, 2019)].

Anticancer Activities

  • In the field of oncology, a study by Liu et al. (2016) synthesized and evaluated benzothiazole derivatives, related to the compound , for their anticonvulsant and potential anticancer activities. Some compounds showed promising results in tests against various cancer cell lines, highlighting their potential in cancer treatment [Liu, Zhang, Jin, & Quan, 2016)].

Potential in Anticonvulsant Therapy

  • Research on the anticonvulsant activity of certain triazole derivatives by Bihdan (2019) included compounds structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide. The study found high anticonvulsant activity, suggesting a potential role in the treatment of epilepsy or related neurological disorders [Bihdan, 2019)].

Antibacterial Properties

  • A study by Alharbi and Alshammari (2019) synthesized new fluorine-substituted amino-1,2,4-triazines, related to the compound , and evaluated them for antibacterial properties. Some compounds showed activity against various bacterial strains, indicating their potential as antibacterial agents [Alharbi & Alshammari, 2019)].

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide

Molecular Formula

C24H22FN5O3S

Molecular Weight

479.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22FN5O3S/c1-29-10-2-3-19(29)14-22-27-28-24(30(22)18-7-4-16(25)5-8-18)34-15-23(31)26-17-6-9-20-21(13-17)33-12-11-32-20/h2-10,13H,11-12,14-15H2,1H3,(H,26,31)

InChI Key

XXNSCVDJXOAZKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide

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